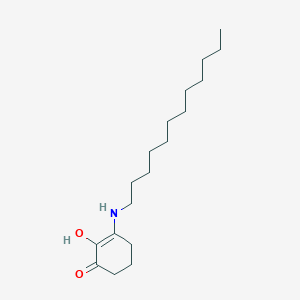
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one is a chemical compound characterized by a cyclohexene ring substituted with a dodecylamino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one typically involves the reaction of cyclohexene derivatives with dodecylamine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the dodecylamino group is introduced to the cyclohexene ring. The reaction is often carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.
Substitution: The dodecylamino group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Various halogenating agents and nucleophiles can be used to introduce different functional groups.
Major Products Formed
Oxidation: Formation of 3-(Dodecylamino)-2-oxocyclohex-2-EN-1-one.
Reduction: Formation of 3-(Dodecylamino)-2-hydroxycyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the release of chemical mediators such as histamine from mast cells, thereby exerting antiallergic effects . The compound’s amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dodecylamino)propane-1,2-diol: Similar in structure but with a propane backbone instead of a cyclohexene ring.
3-(Dodecylamino)propionitrile: Contains a nitrile group instead of a hydroxyl group.
Uniqueness
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to its linear or propane-based analogs. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
87084-76-2 |
|---|---|
Fórmula molecular |
C18H33NO2 |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
3-(dodecylamino)-2-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-13-12-14-17(20)18(16)21/h19,21H,2-15H2,1H3 |
Clave InChI |
QGEMMAHDBDOIRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC1=C(C(=O)CCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
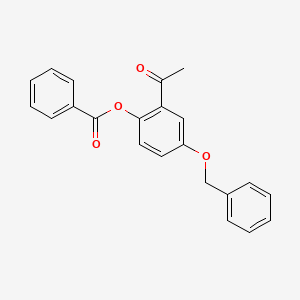
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)
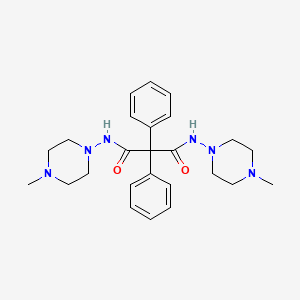
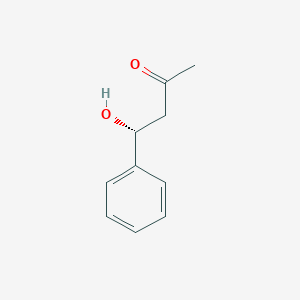
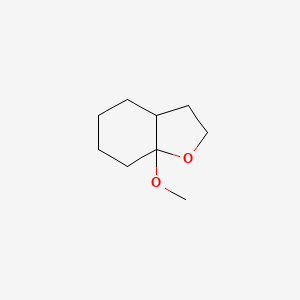
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)



